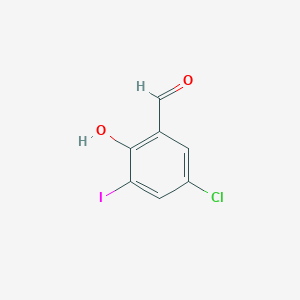

5-Chloro-2-hydroxy-3-iodobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-hydroxy-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSRWUDUYCZRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396213 | |

| Record name | 5-chloro-2-hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215124-03-1 | |

| Record name | 5-chloro-2-hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 215124-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxy-3-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxy-3-iodobenzaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds and a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of a robust and regioselective method for its synthesis, starting from the readily available 5-chlorosalicylaldehyde. The core of this synthesis lies in the strategic electrophilic iodination of the aromatic ring, a reaction governed by the directing effects of the resident functional groups. This document will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental protocol, and present a framework for the characterization of the final product.

Introduction: The Significance of this compound

Halogenated salicylaldehydes are a class of compounds that have garnered significant attention in the field of drug discovery. The introduction of halogen atoms into the salicylaldehyde scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the presence of both chloro and iodo substituents, as in this compound, offers a unique combination of electronic and steric features. This makes it a versatile precursor for the development of novel therapeutic agents, including but not limited to, enzyme inhibitors, antimicrobial agents, and ligands for metal-based drugs. The aldehyde functionality provides a convenient handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

Synthetic Strategy: A Tale of Directing Groups

The synthesis of this compound hinges on the regioselective iodination of 5-chlorosalicylaldehyde. The success of this reaction is dictated by the electronic effects of the substituents already present on the benzene ring: the hydroxyl (-OH) group at C2, the aldehyde (-CHO) group at C1, and the chloro (-Cl) group at C5.

-

The Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group directs incoming electrophiles to the ortho and para positions (C3 and C5) through resonance donation of electron density.

-

The Chloro Group (-Cl): While deactivating the ring towards electrophilic attack through its inductive effect, the chloro group is also an ortho, para-director due to its lone pairs participating in resonance.

-

The Aldehyde Group (-CHO): This is a deactivating group and a meta-director, withdrawing electron density from the ring.

Considering these directing effects in concert, the hydroxyl group's strong activating and ortho, para-directing influence is the dominant factor. It strongly favors substitution at the C3 and C5 positions. Since the C5 position is already occupied by a chlorine atom, the incoming iodine electrophile is selectively directed to the C3 position.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Regioselective Iodination of 5-Chlorosalicylaldehyde

This protocol is adapted from established methods for the regioselective iodination of hydroxylated aromatic ketones, which are structurally similar to the starting material.[1]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 5-Chlorosalicylaldehyde | C₇H₅ClO₂ | 156.57 | ≥98% | Commercially Available |

| Iodine | I₂ | 253.81 | ≥99.8% | Commercially Available |

| Iodic Acid | HIO₃ | 175.91 | ≥99.5% | Commercially Available |

| Ethanol (95%) | C₂H₅OH | 46.07 | 95% | Commercially Available |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ≥98% | Commercially Available |

| Deionized Water | H₂O | 18.02 | - | Laboratory Supply |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorosalicylaldehyde (1.57 g, 10 mmol) and iodine (1.27 g, 5 mmol) in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Iodic Acid: In a separate beaker, prepare a solution of iodic acid (0.88 g, 5 mmol) in 5 mL of deionized water. Slowly add the iodic acid solution dropwise to the stirred ethanolic solution of 5-chlorosalicylaldehyde and iodine over a period of 10-15 minutes.

-

Reaction: Heat the reaction mixture to 40-50 °C and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold deionized water. A pale-yellow precipitate of the crude product should form.

-

Quenching and Isolation: To remove any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic brown color of iodine disappears. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pale yellow crystals of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value (87-92 °C).[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the aldehyde proton, with splitting patterns consistent with the substitution on the benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry: This will provide the molecular weight of the compound, confirming the incorporation of one iodine atom. The isotopic pattern of chlorine should also be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic C-H and C=C bonds.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Iodine and iodic acid are corrosive and oxidizing agents. Handle with care.

-

5-Chlorosalicylaldehyde and the final product are irritants. Avoid inhalation and contact with skin and eyes.

Conclusion

The synthesis of this compound via regioselective iodination of 5-chlorosalicylaldehyde is an efficient and straightforward procedure. The key to this synthesis is understanding the directing effects of the functional groups on the aromatic ring, which allows for the predictable and selective introduction of the iodine atom at the C3 position. This in-depth guide provides the necessary theoretical background and a practical experimental protocol for researchers and scientists to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

-

Joshi, S. N., Vyas, S. M., Wu, H., Duffel, M. W., Parkin, S. R., & Lehmler, H. J. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461–7469. [Link]

-

Pawar, G. G., Lande, M. K., & Arbad, B. R. (2006). Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, 2006(1), 104-108. [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

Studylib. (n.d.). Iodination of Salicylamide: Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

5-Chloro-2-hydroxy-3-iodobenzaldehyde CAS 215124-03-1 properties

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS: 215124-03-1)

Introduction

This compound is a polysubstituted aromatic aldehyde, belonging to the salicylaldehyde family. Its structure is characterized by a benzene ring functionalized with an aldehyde (-CHO), a hydroxyl (-OH), a chlorine (-Cl), and an iodine (-I) group. This unique combination of functional groups makes it a valuable and reactive intermediate in organic synthesis. The presence of two different halogen atoms at specific positions, along with the ortho-hydroxyl and aldehyde groups, provides multiple sites for chemical modification, rendering it a versatile building block for constructing more complex molecular architectures.

For researchers in medicinal chemistry and drug development, compounds like this are of particular interest. Halogenated phenols and salicylaldehydes are known precursors to a wide range of biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, reactivity analysis, and safety protocols for this compound, serving as a critical resource for scientists and developers.

Chemical and Physical Properties

The distinct physical and chemical properties of this compound are dictated by its molecular structure. The hydroxyl group allows for hydrogen bonding, which can influence its melting point and solubility, while the halogen substituents and the aromatic ring contribute to its overall moderate polarity.

| Property | Value | Source(s) |

| CAS Number | 215124-03-1 | [2] |

| Molecular Formula | C₇H₄ClIO₂ | |

| Molecular Weight | 282.46 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 87 - 92 °C | [4][5] |

| Synonyms | 5-Chloro-3-iodo-2-hydroxybenzaldehyde, 5-Chloro-3-iodosalicylaldehyde | [3] |

| Purity | Typically available at ≥95% or ≥97% | [2] |

Structural Identifiers:

-

SMILES: Oc1c(I)cc(Cl)cc1C=O

-

InChI: 1S/C7H4ClIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H

-

InChIKey: QNSRWUDUYCZRQJ-UHFFFAOYSA-N

Synthesis and Reactivity

Proposed Synthetic Pathway: Electrophilic Iodination

The most direct approach involves the electrophilic iodination of 5-chlorosalicylaldehyde. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked by the chlorine atom, and one ortho position is occupied by the aldehyde, the iodine will be directed to the remaining ortho position (C3).

A common and effective reagent for this transformation is N-Iodosuccinimide (NIS), which serves as a source of an electrophilic iodine species (I⁺).

Caption: Proposed synthesis of this compound via electrophilic iodination.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the iodination of salicylaldehydes.[6]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution portion-wise at room temperature.

-

Causality Insight: Using a slight excess of NIS ensures the complete conversion of the starting material. The reaction is typically performed at room temperature as the activated ring is sufficiently reactive.

-

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Reactivity Profile

The molecule's reactivity is governed by its functional groups:

-

Aldehyde Group: Susceptible to nucleophilic attack and can undergo reactions like Wittig olefination, condensation reactions (e.g., Knoevenagel), and reduction to an alcohol or oxidation to a carboxylic acid.

-

Hydroxyl Group: The phenolic hydroxyl is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated to form ethers and esters, respectively.

-

Halogen Atoms: The iodine atom is a potential site for nucleophilic attack or can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a valuable handle for carbon-carbon bond formation. The chlorine atom is less reactive in this context but influences the overall electronic properties of the ring.

Applications in Research and Drug Development

As an organic building block, this compound is a precursor for synthesizing more complex molecules. Substituted salicylaldehydes are foundational in the development of:

-

Pharmaceutical Agents: They serve as key intermediates for creating novel anti-inflammatory and antimicrobial compounds.[1] The specific substitution pattern can be fine-tuned to optimize biological activity and pharmacokinetic properties.

-

Agrochemicals: This class of compounds is used in the synthesis of potent herbicides and fungicides.[1]

-

Ligand Synthesis: The molecule can be used to synthesize Schiff base ligands, which are important in coordination chemistry and catalysis. The ortho-hydroxyl group, in conjunction with the aldehyde, readily forms complexes with various metal ions.

Caption: Key application areas for this compound.

Safety and Handling

This compound is classified as a toxic substance and must be handled with appropriate care.[2]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS06 (Skull and Crossbones) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statement | H301: Toxic if swallowed | [2][5] |

| Hazard Class | Acute Toxicity 3 (Oral) | |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles when handling this compound.[7][8]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[2][7] Recommended storage temperature is often between 2-8°C.[2]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Conclusion

This compound is a highly functionalized synthetic intermediate with significant potential for applications in medicinal chemistry, agrochemical synthesis, and materials science. Its defined chemical and physical properties, coupled with its versatile reactivity, make it a valuable tool for researchers. However, its toxicity necessitates strict adherence to safety protocols during handling and storage. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

- Chemchart. This compound (215124-03-1).

- CymitQuimica. CAS 215124-03-1: this compound.

- Sigma-Aldrich. This compound 97 (215124-03-1).

- Labsolu. This compound.

- LookChem. Cas 215124-03-1, AKOS B028995.

- ChemicalBook. This compound.

- Sigma-Aldrich. This compound 97 (215124-03-1).

- Aaronchem. 215124-03-1 | MFCD00462964 | this compound.

- Combi-Blocks. Safety Data Sheet.

- Hit2Lead. This compound | CAS# 215124-03-1.

- Fisher Scientific. Safety Data Sheet (for 2-Chlorobenzaldehyde).

- Fisher Scientific. Safety Data Sheet (for a related iodinated benzaldehyde).

- Chem-Impex. 5-Chloro-2,4-dihydroxybenzaldehyde.

- Sigma-Aldrich. This compound 97 (215124-03-1).

- Roman, G. Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, Vol. 17, No. 3, 2023.

- ChemicalBook. 2-HYDROXY-5-IODO-BENZALDEHYDE synthesis.

- Sigma-Aldrich. This compound 97 (215124-03-1).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound 97 215124-03-1 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound [chemdict.com]

- 6. 2-HYDROXY-5-IODO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

iodination of 5-chloro-2-hydroxybenzaldehyde experimental procedure

An In-Depth Technical Guide to the Iodination of 5-chloro-2-hydroxybenzaldehyde

Introduction

5-Chloro-2-hydroxybenzaldehyde, commonly known as 5-chlorosalicylaldehyde, is a versatile aromatic compound that serves as a valuable precursor in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1] The introduction of an iodine atom onto its aromatic ring via electrophilic aromatic substitution significantly enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions. This guide provides a comprehensive, in-depth exploration of the experimental procedure for the iodination of 5-chloro-2-hydroxybenzaldehyde, focusing on the synthesis of 5-chloro-2-hydroxy-3-iodobenzaldehyde.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical safety protocols required for a successful and safe synthesis.

Theoretical Foundation: The Mechanism of Electrophilic Aromatic Substitution

The iodination of 5-chloro-2-hydroxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] In this reaction, an electrophile (an electron-seeking species) attacks the electron-rich benzene ring, replacing one of the ring's hydrogen atoms.[4]

The Role of Substituents and Regioselectivity

The outcome of the reaction is dictated by the existing substituents on the benzene ring: the hydroxyl (-OH) group, the chloro (-Cl) group, and the aldehyde (-CHO) group.

-

Hydroxyl (-OH) Group: The -OH group is a powerful activating substituent. Its lone pair of electrons can be donated into the aromatic π-system, increasing the ring's electron density and making it highly susceptible to electrophilic attack.[5] It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions immediately adjacent (ortho) or opposite (para) to it.[6]

-

Chloro (-Cl) and Aldehyde (-CHO) Groups: Both the chloro and aldehyde groups are deactivating substituents, withdrawing electron density from the ring and making it less reactive. They are primarily meta-directors.

In the case of 5-chloro-2-hydroxybenzaldehyde, the powerfully activating ortho, para-directing hydroxyl group governs the position of substitution. The position para to the hydroxyl group is already occupied by the chlorine atom. Therefore, the incoming iodine electrophile is directed to one of the two ortho positions. Steric hindrance from the adjacent aldehyde group makes the C3 position the most favorable site for attack.

Reaction Mechanism

The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Generation of the Electrophile: Molecular iodine (I₂) is not electrophilic enough to react directly with the aromatic ring. A more potent electrophile, the iodonium ion (I⁺), must be generated in situ. A highly effective and mild method for this involves the use of iodine in combination with an oxidizing agent like iodic acid (HIO₃).[7]

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring attacks the I⁺ electrophile, forming a C-I bond and disrupting the ring's aromaticity. The resulting positive charge is delocalized across the ring through resonance.

-

Deprotonation: A weak base in the reaction mixture removes the proton from the carbon atom bearing the new iodine substituent, restoring the ring's aromaticity and yielding the final product.

The overall mechanism is visualized in the diagram below.

Safety, Reagents, and Equipment

Critical Safety Precautions

This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. Adherence to safety protocols is non-negotiable.

-

Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Work in a well-ventilated fume hood.

-

Iodic Acid (HIO₃): Strong oxidizer. May cause fire or explosion. Causes severe skin burns and eye damage.

-

Ethanol (C₂H₅OH): Highly flammable liquid and vapor. Keep away from ignition sources.

-

Sodium Thiosulfate (Na₂S₂O₃): Generally low hazard, but handle with care.

Mandatory Personal Protective Equipment (PPE):

-

Chemical safety goggles and a face shield are required at all times.[8]

-

A flame-resistant lab coat must be worn.

-

Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves before use.[9]

-

All operations must be performed inside a certified chemical fume hood.[9][10]

-

Ensure an eyewash station and safety shower are immediately accessible.[11]

Reagents and Equipment

| Reagents | Equipment |

| 5-Chloro-2-hydroxybenzaldehyde | Round-bottom flask (100 mL) |

| Iodine (I₂) | Magnetic stirrer and stir bar |

| Iodic Acid (HIO₃) | Heating mantle with temperature control |

| Ethanol (95% or absolute) | Condenser |

| Deionized Water | Beaker (250 mL) |

| Sodium Thiosulfate (solid) | Buchner funnel and filter flask |

| Saturated Sodium Thiosulfate Solution | Vacuum source |

| Recrystallization dish | |

| pH paper |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the iodination of hydroxybenzaldehydes using an iodine/iodic acid system, which offers mild conditions and high yields.[7]

Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume |

| 5-Chloro-2-hydroxybenzaldehyde | 156.57[12] | 10.0 | 1.57 g |

| Iodine (I₂) | 253.81 | 4.0 | 1.02 g |

| Iodic Acid (HIO₃) | 175.91 | 2.0 | 0.35 g |

| Ethanol (95%) | 46.07 | - | ~40 mL |

| Deionized Water | 18.02 | - | ~100 mL |

Step-by-Step Procedure

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 5-chloro-2-hydroxybenzaldehyde (1.57 g, 10.0 mmol) and iodine (1.02 g, 4.0 mmol). Add 20 mL of ethanol.

-

Heating: Place the flask in a heating mantle and begin stirring. Gently heat the mixture to approximately 35-40°C until the solids dissolve, forming a dark brown solution.

-

Iodination: In a separate small beaker, dissolve iodic acid (0.35 g, 2.0 mmol) in 4 mL of deionized water. Add this aqueous solution to the stirred ethanol solution.

-

Reaction: Maintain the reaction temperature at 35-40°C with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After the reaction period, remove the heating mantle and allow the mixture to cool to room temperature. Pour the reaction mixture into a 250 mL beaker containing 80 mL of cold deionized water. A solid precipitate will form.

-

Decolorization: With stirring, add a saturated solution of sodium thiosulfate dropwise (or small portions of solid sodium thiosulfate) to the slurry until the dark brown color of unreacted iodine is completely discharged, resulting in a pale yellow or off-white solid.[7][13]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 15 mL).

-

Purification: Transfer the crude solid to a beaker for recrystallization. Add a minimal amount of hot 50% aqueous ethanol to dissolve the solid, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at low heat. Weigh the final product and calculate the percentage yield.

Product Characterization

The final product, this compound, should be a pale yellow or off-white crystalline solid.[14]

-

Yield: High yields (typically >85%) are expected with this procedure.

-

Melting Point: The literature melting point for this compound is in the range of 87-92 °C.[14] A sharp melting point within this range is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR: Expect to see characteristic peaks for the aldehyde proton (~9.8 ppm), the hydroxyl proton (variable, ~11 ppm), and two aromatic protons appearing as doublets.

-

IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch (broad, ~3200 cm⁻¹), the C=O stretch of the aldehyde (~1650 cm⁻¹), and C-H aromatic stretches.

-

Troubleshooting and Field Insights

| Problem | Potential Cause | Solution |

| Reaction does not go to completion (TLC shows starting material). | Insufficient reaction time or temperature too low. | Extend the reaction time by an additional hour. Ensure the temperature is maintained consistently in the 35-40°C range. |

| Solution remains brown/purple after adding excess thiosulfate. | Inefficient quenching. | Ensure vigorous stirring. If using solid thiosulfate, crush it into a fine powder before adding. Add a few more drops of the saturated solution. |

| Low product yield. | Product lost during transfers or work-up. Incomplete precipitation. | Ensure quantitative transfers. When precipitating, ensure the water is cold and allow sufficient time for the product to crash out. Minimize the amount of solvent used during recrystallization. |

| Product is oily or does not crystallize properly. | Impurities present. Insufficient purity of starting material. | Re-purify via a second recrystallization. Consider using a different solvent system for recrystallization (e.g., hexane/ethyl acetate). Ensure the starting 5-chlorosalicylaldehyde is of high purity. |

Conclusion

The iodination of 5-chloro-2-hydroxybenzaldehyde using an iodine and iodic acid system is a robust and efficient method for producing this compound, a valuable synthetic intermediate. By understanding the underlying electrophilic aromatic substitution mechanism, adhering strictly to safety protocols, and following a well-defined experimental procedure, researchers can reliably synthesize this compound in high yield and purity. This guide provides the necessary technical detail and practical insights to empower scientists in their synthetic endeavors.

References

[8] Benchchem. (n.d.). Handling and safety precautions for iodine monochloride. Retrieved from Benchchem website. [11] New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. Retrieved from NJ.gov. [9] Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Retrieved from Samrat Pharmachem Limited website. [2] Britannica. (n.d.). Electrophilic aromatic substitution. In Encyclopædia Britannica. Retrieved from Britannica website. [6] BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from BYJU'S website. [15] Loba Chemie. (n.d.). Iodine Monochloride for Synthesis - Safety Data Sheet. Retrieved from Loba Chemie website. [10] Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Iodine Monochloride 98%. Retrieved from oxfordlabchem.com. University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from University of Calgary website. [1] Angene. (n.d.). Buy 5-Chloro-2-Hydroxybenzaldehyde (CAS 635-93-8). Retrieved from Angene website. [5] Unknown Source. (n.d.). Phenol Electrophilic substitution rxn. CymitQuimica. (n.d.). 5-Chloro-2-Hydroxybenzaldehyde. Retrieved from CymitQuimica website. [16] Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from Chemistry Steps website. [17] PubChem. (n.d.). 5-(Chloroacetyl)-2-hydroxybenzaldehyde. Retrieved from PubChem website. [18] ChemSynthesis. (n.d.). 5-chloro-2-hydroxybenzaldehyde. Retrieved from ChemSynthesis website. [12] NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from NIST website. [7] TSI Journals. (2008). An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid. Int. J. Chem. Sci., 6(1), 192-196. Retrieved from TSI Journals website. [19] International Science Community Association. (2015). The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry. Res. J. Chem. Sci., 5(6), 1-4. [13] Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodide source. RSC Advances. [20] Beilstein-Institut. (2017). (Z)-Selective Takai olefination of salicylaldehydes. Beilstein J. Org. Chem., 13, 324–329. [21] Lviv Polytechnic National University. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-Hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-540. [22] Chemchart. (n.d.). This compound (215124-03-1). Retrieved from Chemchart website. [23] ChemScene. (n.d.). 5-Chloro-3-hydroxy-2-iodobenzaldehyde. Retrieved from ChemScene website. [24] Echemi. (2024). Iodination Of Salicylamide Mechanism | Overview. Retrieved from Echemi website. [25] Google Patents. (n.d.). CN101161620A - Method for preparing iodo salicylaldehyde. Retrieved from Google Patents website. [26] MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(23), 7174. [27] Google Patents. (n.d.). US2190607A - Salicylaldehyde purification. Retrieved from Google Patents website. [14] Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from Sigma-Aldrich website. [28] MDPI. (2012). A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. Molecules, 17(11), 13177-13187. [29] ChemicalBook. (n.d.). 2-HYDROXY-5-IODO-BENZALDEHYDE synthesis. Retrieved from ChemicalBook website. [30] ResearchGate. (2017). Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. [3] Edubirdie. (n.d.). Experiment 6 Iodination of Salicylamide. Retrieved from Edubirdie website. [31] PubMed. (1980). A rapid high-performance liquid chromatography purification method of iodinated polypeptide hormones. Anal Biochem, 109(1), 185-91. [32] Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from Organic Chemistry Portal website. [33] Google Patents. (n.d.). US3425798A - Process for the removal of iodine from organic compounds. Retrieved from Google Patents website. [34] Google Patents. (n.d.). WO2009128350A1 - Process for purifying iodine and/or an iodine compound. Retrieved from Google Patents website. [4] Benchchem. (n.d.). Application Notes: Iodination of Salicylamide via Electrophilic Aromatic Substitution. Retrieved from Benchchem website.

Sources

- 1. innospk.com [innospk.com]

- 2. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]

- 3. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. byjus.com [byjus.com]

- 7. tsijournals.com [tsijournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. samratpharmachem.com [samratpharmachem.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. nj.gov [nj.gov]

- 12. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 13. rsc.org [rsc.org]

- 14. This compound 97 215124-03-1 [sigmaaldrich.com]

- 15. lobachemie.com [lobachemie.com]

- 16. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 17. 5-(Chloroacetyl)-2-hydroxybenzaldehyde | C9H7ClO3 | CID 14822569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemsynthesis.com [chemsynthesis.com]

- 19. isca.in [isca.in]

- 20. (Z)-Selective Takai olefination of salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 22. This compound (215124-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 23. chemscene.com [chemscene.com]

- 24. echemi.com [echemi.com]

- 25. CN101161620A - Method for preparing iodo salicylaldehyde - Google Patents [patents.google.com]

- 26. mdpi.com [mdpi.com]

- 27. US2190607A - Salicylaldehyde purification - Google Patents [patents.google.com]

- 28. A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 2-HYDROXY-5-IODO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 30. researchgate.net [researchgate.net]

- 31. A rapid high-performance liquid chromatography purification method of iodinated polypeptide hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 33. US3425798A - Process for the removal of iodine from organic compounds - Google Patents [patents.google.com]

- 34. WO2009128350A1 - Process for purifying iodine and/or an iodine compound - Google Patents [patents.google.com]

physical and chemical properties of 5-Chloro-2-hydroxy-3-iodobenzaldehyde

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-iodobenzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 215124-03-1), a halogenated salicylaldehyde derivative. It serves as a critical resource for researchers and professionals in drug development and synthetic chemistry, detailing the compound's physicochemical properties, spectroscopic signature, a robust synthesis protocol, reactivity profile, and key applications. The document is structured to deliver not just data, but also expert insights into the practical handling, synthesis, and utilization of this versatile chemical intermediate.

Compound Identification and Structure

This compound is a polysubstituted aromatic aldehyde. The strategic placement of chloro, hydroxyl, iodo, and formyl groups on the benzene ring makes it a valuable and reactive building block in organic synthesis.

-

Systematic IUPAC Name: this compound

-

Synonyms: 5-Chloro-3-iodo-2-hydroxybenzaldehyde, 5-Chloro-3-iodosalicylaldehyde[1]

The structural arrangement of the functional groups dictates the compound's chemical behavior. The ortho-hydroxybenzaldehyde core (salicylaldehyde) allows for intramolecular hydrogen bonding and is known to be a precursor for Schiff bases and various heterocyclic systems. The electron-withdrawing nature of the chlorine and iodine atoms, combined with the aldehyde group, deactivates the ring towards further electrophilic substitution while providing sites for nucleophilic attack or cross-coupling reactions.

Physicochemical and Safety Data

A summary of the key physical properties and safety information is crucial for proper handling and experimental design. The data presented below has been aggregated from leading chemical supplier databases.

| Property | Value | Source(s) |

| Appearance | Solid | [2][3] |

| Melting Point | 87-92 °C | [2][3] |

| Boiling Point | 329.18 °C (Predicted) | Chemchart |

| Molecular Weight | 282.46 | [1][2][3] |

| InChI Key | QNSRWUDUYCZRQJ-UHFFFAOYSA-N | [2][3] |

Safety and Handling: this compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[2][3]

-

Storage Class: 6.1C (Combustible, acute toxic category 3)[2][3]

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust.

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via electrophilic iodination of its precursor, 5-chlorosalicylaldehyde. The ortho-directing effect of the hydroxyl group and its activation of the aromatic ring facilitate this transformation. N-Iodosuccinimide (NIS) is a preferred iodinating agent due to its ease of handling and milder reaction conditions compared to molecular iodine.[4][5][6]

Reaction Scheme: Starting Material: 5-Chlorosalicylaldehyde (CAS: 635-93-8) Reagent: N-Iodosuccinimide (NIS) Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Preparation: To a solution of 5-chlorosalicylaldehyde (1.0 eq) in acetonitrile (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Reaction: Stir the mixture vigorously. The hydroxyl group at position C2 directs the incoming electrophile (I⁺) to the ortho and para positions. As the para position (C5) is already occupied by chlorine, iodination occurs regioselectively at the C3 position.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion, typically within 2-4 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the resulting residue between ethyl acetate and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

-

Extraction: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Profile (Predicted)

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, typically downfield around δ 11.0-12.0 ppm, due to intramolecular hydrogen bonding with the adjacent aldehyde.

-

Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 (ortho to chlorine) and the proton at C4 (ortho to iodine) will appear as doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

-

-

¹³C NMR (Carbon NMR):

-

Aldehyde Carbonyl (C=O): Expected in the range of δ 190-196 ppm.

-

Aromatic Carbons: Six distinct signals are expected.

-

C-OH (C2) and C-CHO (C1) carbons will be significantly downfield.

-

C-I (C3) and C-Cl (C5) carbons will be identifiable by the characteristic influence of halogen substitution.

-

The two carbons bearing protons (C4, C6) will be in the typical aromatic region (δ 115-140 ppm).

-

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad band from 2800-3400 cm⁻¹, characteristic of a hydrogen-bonded phenol.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹. The conjugation and hydrogen bonding shift this peak to a lower wavenumber.

-

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-I Stretches: Found in the fingerprint region, typically below 800 cm⁻¹.

-

Reactivity and Applications

The multifunctionality of this compound makes it a valuable intermediate in medicinal chemistry and materials science.

Key Reactions:

-

Schiff Base Formation: The aldehyde group readily condenses with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of ligands for metal complexes and bioactive molecules. A study on the parent compound, 5-chlorosalicylaldehyde, demonstrated that its Schiff base derivatives possess significant antibacterial and antifungal activities.[7] This suggests that derivatives of the title compound could be promising candidates for antimicrobial drug discovery.

-

Nucleophilic Substitution/Cross-Coupling: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This differential reactivity allows for selective functionalization at the C3 position, enabling the synthesis of complex, highly substituted aromatic structures.

-

Heterocycle Synthesis: As a derivative of salicylaldehyde, it is a prime candidate for synthesizing various oxygen-containing heterocycles like benzofurans and coumarins.

Proven Applications of Related Structures: Halogenated salicylanilides, which can be synthesized from precursors like this compound, are recognized as important anthelmintic agents used in veterinary medicine.[8] The synthesis of the drug Rafoxanide, for example, involves the iodination of a salicylic acid derivative, highlighting the importance of iodinated phenolic intermediates in developing pharmacologically active compounds.[8]

Caption: Key application areas for this compound.

Conclusion

This compound is a specialized chemical reagent with significant potential as a building block in synthetic organic chemistry. Its well-defined physicochemical properties, predictable reactivity, and the availability of a reliable synthesis route make it an accessible tool for researchers. The unique arrangement of its four functional groups—hydroxyl, aldehyde, chloro, and a reactive iodo group—offers a platform for constructing complex molecular architectures, particularly for the development of novel therapeutic agents and functional materials. This guide provides the foundational knowledge required for its safe and effective utilization in a research and development setting.

References

-

Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Retrieved January 17, 2026, from [Link]

-

Chemchart. (n.d.). This compound (215124-03-1). Retrieved January 17, 2026, from [Link]

-

Khodaei, M. M., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-64. Retrieved January 17, 2026, from [Link]

-

LookChem. (n.d.). Cas 535-87-5,3,5-Diaminobenzoic acid. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved January 17, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 5-Chlorosalicylaldehyde. Retrieved January 17, 2026, from [Link]

-

Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Retrieved January 17, 2026, from [Link]

-

Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved January 17, 2026, from [Link]

-

Cao, T., et al. (2024). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Bergström, M., et al. (2017). N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydroxy-3-methylbenzaldehyde. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-2,4-dihydroxy-3-iodobenzaldehyde. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Research Progress on the Mechanism and Application of the Type I CRISPR-Cas System. Retrieved January 17, 2026, from [Link]

-

PubMed. (2025). CRISPR Technology and Its Emerging Applications. Retrieved January 17, 2026, from [Link]

-

De La-Rosa-Garzón, J. M., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC - NIH. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025). CRISPR-Cas technologies: Emerging tools from research to clinical application. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound 97 215124-03-1 [sigmaaldrich.com]

- 2. 5-氯-2-羟基-3-碘代苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-氯-2-羟基-3-碘代苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-HYDROXY-5-IODO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Chloro-2-hydroxy-3-iodobenzaldehyde: Structure, Properties, and Scientific Context

Abstract: This technical guide provides a comprehensive analysis of 5-Chloro-2-hydroxy-3-iodobenzaldehyde, a halogenated salicylaldehyde derivative. It details the molecule's fundamental physicochemical properties, molecular structure, and identifying characteristics. This document is intended for researchers, scientists, and professionals in drug development and materials science who may utilize this compound as a critical intermediate or building block. We will explore its structural attributes from a chemical perspective, propose a logical synthetic pathway, and outline a robust workflow for structural elucidation and quality control using standard analytical techniques. Furthermore, we will discuss the scientific context of this molecule, highlighting its potential applications rooted in the well-established reactivity of the salicylaldehyde scaffold.

Molecular Identity and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde. Its identity is established through a combination of nomenclature, unique identifiers, and specific physicochemical characteristics.

Nomenclature and Identifiers

The systematic naming and registry numbers are crucial for unambiguous identification in research and procurement.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Chloro-3-iodo-2-hydroxybenzaldehyde, 5-Chloro-3-iodosalicylaldehyde | |

| CAS Number | 215124-03-1 | [1] |

| Molecular Formula | C₇H₄ClIO₂ | [1] |

| SMILES String | Oc1c(I)cc(Cl)cc1C=O | |

| InChI Key | QNSRWUDUYCZRQJ-UHFFFAOYSA-N |

Molecular Structure and Weight

The compound is a benzene ring substituted with hydroxyl, aldehyde, chloro, and iodo functional groups. The relative positions of these groups (hydroxyl at C2, iodo at C3, and chloro at C5, with the aldehyde at C1) are critical to its chemical behavior.

Caption: 2D representation of this compound.

Physicochemical Data Summary

The physical properties dictate the handling, storage, and application conditions for this compound.

| Property | Value | Notes |

| Molecular Weight | 282.46 g/mol | [1][2] |

| Appearance | Solid, Form | |

| Melting Point | 87-92 °C | Experimental value. |

| Water Solubility | 231.89 mg/L | Predicted value.[2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

The Structural Framework: A Chemist's Perspective

The reactivity and potential utility of this compound are governed by the interplay of its functional groups.

-

Salicylaldehyde Core: The ortho-positioning of the hydroxyl (-OH) and aldehyde (-CHO) groups is the defining feature. This arrangement facilitates intramolecular hydrogen bonding, influencing its physical properties. It is also the key to its utility in synthesizing heterocyclic compounds like coumarins and Schiff bases.

-

Electron-Withdrawing Groups: The chloro (-Cl) and iodo (-I) substituents are electron-withdrawing via induction but weakly deactivating overall. Their presence on the aromatic ring significantly modulates the electron density, affecting the reactivity of the aldehyde and the acidity of the phenolic proton.

-

Steric Hindrance: The bulky iodine atom at the C3 position, adjacent to the hydroxyl group, introduces steric hindrance. This can influence the kinetics of reactions involving the hydroxyl group and may direct the regioselectivity of further substitution reactions.

Synthesis and Handling

While this compound is commercially available, understanding its synthesis is vital for derivatization or custom production.

Proposed Synthetic Pathway

A plausible and efficient synthesis route starts from the readily available precursor, 5-chlorosalicylaldehyde. The key transformation is the regioselective iodination of the aromatic ring. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para-position (C5) is blocked by chlorine, electrophilic substitution is strongly directed to the other ortho-position (C3).

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: A Hypothetical Synthesis

This protocol is based on established methods for the iodination of phenols.[3]

-

Dissolution: Dissolve 1 equivalent of 5-chlorosalicylaldehyde in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Add 1 equivalent of iodine (I₂). Warm the mixture gently (e.g., to 80 °C) to aid dissolution.

-

Initiation: Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), dropwise over 20-30 minutes. The oxidant converts I₂ to a more potent electrophilic iodine species (e.g., I⁺) in situ. The reaction is exothermic and should be controlled.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture. Add an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₅) to quench any unreacted iodine, observed by the disappearance of the brown color.

-

Precipitation & Isolation: Pour the reaction mixture into cold water to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Safety and Handling Protocols

This compound must be handled with appropriate precautions in a controlled laboratory environment.

| Hazard Type | Information | Precautionary Measures |

| GHS Pictogram | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | |

| Hazard Statement | H301: Toxic if swallowed | |

| Precautionary Code | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. Use only in a well-ventilated area or fume hood. | N/A |

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized or purchased compound is a non-negotiable step in any research workflow. A combination of spectroscopic methods provides a self-validating system.

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The spectrum should show three distinct signals in the aromatic and aldehyde regions.

-

A singlet for the aldehyde proton (~9.8-10.2 ppm).

-

Two doublets in the aromatic region (~7.0-8.0 ppm) for the two non-equivalent aromatic protons, which will appear as an AX system.

-

A broad singlet for the phenolic hydroxyl proton, whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR Spectroscopy: The spectrum should display 7 distinct signals, corresponding to the 7 unique carbon atoms in the molecule. Key signals would include the aldehyde carbonyl carbon (~190-195 ppm) and the iodine-bearing carbon (~85-95 ppm).

-

Infrared (IR) Spectroscopy:

-

A broad absorption band for the O-H stretch (~3200-3400 cm⁻¹).

-

A sharp, strong peak for the aldehyde C=O stretch (~1650-1680 cm⁻¹).

-

Characteristic peaks in the fingerprint region for C-Cl and C-I bonds.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 282. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

A Self-Validating QC Workflow

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound (215124-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-hydroxy-3-iodobenzaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-2-hydroxy-3-iodobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. We will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and discuss the implications of its physicochemical properties for practical applications.

Introduction to this compound

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄ClIO₂ and a molecular weight of 282.46 g/mol .[1][2] Its structure, featuring a hydroxyl group, an aldehyde group, and two halogen substituents (chloro and iodo) on the benzene ring, dictates its chemical behavior and, consequently, its solubility in different solvent systems. Understanding its solubility is critical for a wide range of applications, from synthetic organic chemistry, where it may be used as a reactant or intermediate, to pharmaceutical development, where solubility directly impacts bioavailability and formulation.[3]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIO₂ | [1][2] |

| Molecular Weight | 282.46 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 87-92 °C | [1][2] |

| Predicted Water Solubility | 231.89 mg/L | [4] |

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] For this compound, several structural features are key to predicting its solubility profile:

-

Polarity: The presence of the electronegative oxygen, chlorine, and iodine atoms creates a polar molecule. The carbonyl group of the aldehyde and the hydroxyl group are significant contributors to its polarity and can act as hydrogen bond acceptors and donors, respectively.[5]

-

Hydrogen Bonding: The hydroxyl group (-OH) is capable of forming strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents that can act as hydrogen bond acceptors (e.g., DMSO, acetone). This is a primary driver for its solubility in such solvents.

-

Van der Waals Forces: The benzene ring and the halogen atoms contribute to London dispersion forces, which will allow for some solubility in less polar solvents.

-

Molecular Size and Shape: While not exceptionally large, the molecule's rigidity and substituents can influence how effectively solvent molecules can surround it.[6]

Based on these characteristics, we can predict that this compound will exhibit higher solubility in polar organic solvents and lower solubility in non-polar organic solvents.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[7][8]

Principle of the Shake-Flask Method

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Detailed Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[6]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Analysis (using UV-Vis Spectroscopy as an example):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Carefully withdraw a precise aliquot of the clear supernatant from the equilibrated sample.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Predicted Solubility in Common Organic Solvents

While experimental data is paramount, a qualitative prediction of solubility can be made based on the principles of intermolecular forces.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The large difference in polarity between the polar solute and non-polar solvent will limit solubility. |

| Toluene | Non-polar (aromatic) | Low to Moderate | The aromatic ring of toluene may have some favorable pi-pi stacking interactions with the benzene ring of the solute, but the overall polarity difference is still significant. |

| Ethyl Acetate | Polar aprotic | Moderate | Ethyl acetate is a polar aprotic solvent that can act as a hydrogen bond acceptor, which will facilitate the dissolution of the solute. |

| Acetone | Polar aprotic | High | Acetone is a polar aprotic solvent with a significant dipole moment and can act as a hydrogen bond acceptor, leading to good solubility. |

| Ethanol | Polar protic | High | Ethanol is a polar protic solvent that can both donate and accept hydrogen bonds, leading to strong interactions with the hydroxyl and aldehyde groups of the solute. |

| Methanol | Polar protic | High | Similar to ethanol, methanol is a polar protic solvent that will effectively solvate the solute through hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Very High | DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, making it an excellent solvent for many polar organic compounds.[8] |

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. Its chemical structure, characterized by polar functional groups and halogen substituents, suggests a strong dependence of its solubility on the polarity and hydrogen bonding capabilities of the solvent. While a predicted water solubility exists, experimental determination in various organic solvents is necessary for precise applications. The shake-flask method, coupled with a reliable analytical technique such as UV-Vis spectroscopy or HPLC, provides a robust framework for obtaining this crucial data. This guide provides the theoretical foundation and a detailed experimental protocol to enable researchers to accurately determine and understand the solubility profile of this compound.

References

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available from: [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available from: [Link]

-

This compound (215124-03-1). Chemchart. Available from: [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds. R Discovery. Available from: [Link]

-

5-Chloro-2-hydroxy-3-methylbenzaldehyde. PubChem. Available from: [Link]

-

Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. Available from: [Link]

-

SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Available from: [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available from: [Link]

-

Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Quora. Available from: [Link]

-

The solubility of benzaldehyde in water. Semantic Scholar. Available from: [Link]

-

5-Chloro-salicylaldehyde. PubChem. Available from: [Link]

Sources

- 1. 5-氯-2-羟基-3-碘代苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-氯-2-羟基-3-碘代苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound (215124-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. lifechemicals.com [lifechemicals.com]

Spectroscopic Data of 5-Chloro-2-hydroxy-3-iodobenzaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Chloro-2-hydroxy-3-iodobenzaldehyde (C₇H₄ClIO₂; CAS No. 215124-03-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data of this halogenated salicylaldehyde derivative. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules. Detailed experimental protocols for acquiring such spectra are also provided, ensuring a self-validating framework for future empirical studies.

Introduction

This compound is a polysubstituted aromatic compound of significant interest in synthetic chemistry. Its multifaceted reactivity, stemming from the interplay of the aldehyde, hydroxyl, chloro, and iodo functional groups, makes it a valuable precursor for the synthesis of novel heterocyclic compounds and potential pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide presents a predictive yet scientifically rigorous overview of its key spectral features.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound dictates its unique spectroscopic fingerprint. The electron-withdrawing effects of the chloro, iodo, and aldehyde groups, coupled with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, create a distinct electronic environment for each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit three distinct signals in the aromatic and aldehyde regions, and a broad signal for the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the benzene ring[1][2]. |

| Hydroxyl-H | 10.5 - 11.5 | Broad Singlet (br s) | - | Intramolecular hydrogen bonding with the adjacent carbonyl oxygen significantly deshields this proton, shifting it downfield. Its broadness is due to chemical exchange[3][4]. |

| Aromatic-H (H-4) | ~7.8 | Doublet (d) | 2-3 | This proton is ortho to the electron-withdrawing aldehyde group and meta to the chloro group. It will exhibit meta coupling with H-6. |

| Aromatic-H (H-6) | ~7.6 | Doublet (d) | 2-3 | This proton is ortho to the chloro group and meta to the aldehyde group. It will exhibit meta coupling with H-4. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is anticipated to show seven distinct signals, one for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | 190 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield[5][6]. |

| C-2 (C-OH) | 158 - 162 | This carbon is attached to the electronegative hydroxyl group, causing a downfield shift. |

| C-5 (C-Cl) | 130 - 135 | The chloro substituent causes a moderate downfield shift. |

| C-4 | 138 - 142 | This aromatic carbon is deshielded by the adjacent aldehyde group. |

| C-6 | 120 - 125 | This aromatic carbon is influenced by the adjacent chloro and iodo groups. |

| C-1 | 118 - 122 | The ipso-carbon to the aldehyde group. |

| C-3 (C-I) | 90 - 95 | The heavy iodine atom has a significant shielding effect (the "heavy atom effect"), shifting this carbon's signal upfield relative to other halogenated carbons. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational frequencies of the hydroxyl and carbonyl groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch | 3100 - 3300 | Broad, Strong | The broadness and lower frequency are due to strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen[7][8][9]. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H stretching vibrations in an aromatic ring[7]. |

| Aldehyde C-H Stretch | 2720 - 2780 & 2820 - 2880 | Medium, Sharp | The Fermi resonance doublet is a hallmark of the aldehyde C-H stretch[10][11]. |

| C=O Stretch (Aldehyde) | 1650 - 1670 | Strong, Sharp | Conjugation with the aromatic ring and intramolecular hydrogen bonding lower the frequency of the carbonyl stretch compared to a saturated aldehyde[10][12][13]. |

| Aromatic C=C Stretch | 1550 - 1600 | Medium | Characteristic of skeletal vibrations of the benzene ring. |

| C-O Stretch (Phenolic) | 1200 - 1250 | Strong | The C-O stretch of a phenol typically appears in this region[7]. |

| C-Cl Stretch | 700 - 800 | Medium | The position can vary, but this is a typical range for a C-Cl bond in an aromatic compound. |

| C-I Stretch | 500 - 600 | Medium | The C-I bond vibration occurs at a lower frequency due to the larger mass of the iodine atom. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Rationale |

| 282/284 | [M]⁺ | The molecular ion peak. The M+2 peak with approximately one-third the intensity of the M peak will be observed due to the ³⁷Cl isotope. |

| 281/283 | [M-H]⁺ | Loss of the acidic phenolic proton or the aldehyde proton[14][15]. |

| 253/255 | [M-CHO]⁺ | Loss of the formyl radical is a common fragmentation pathway for benzaldehydes[14][15]. |

| 155/157 | [M-I]⁺ | Cleavage of the C-I bond. |

| 127 | [I]⁺ | Iodine cation. |

| 77 | [C₆H₅]⁺ | While less likely due to the substituents, a phenyl cation fragment is a common feature in the mass spectra of benzene derivatives[14]. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a Fourier transform and phase correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a solid, Attenuated Total Reflectance (ATR) is a suitable technique. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and ensure good contact with the crystal.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-